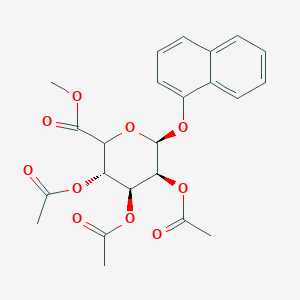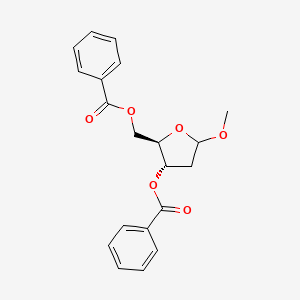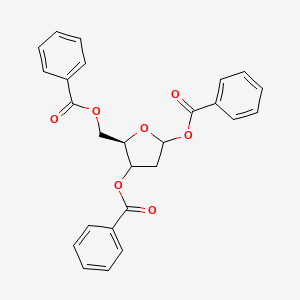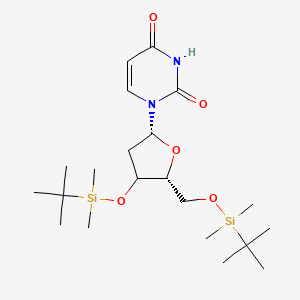![molecular formula C₁₅H₁₂N₂O₂ B1141262 5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime CAS No. 209984-31-6](/img/structure/B1141262.png)
5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A novel method for the synthesis of 5H-dibenz[b,f]azepine derivatives has been developed, highlighting the versatility and efficiency of these processes. One approach involves the palladium-catalyzed homocoupling of benzamides via ortho-selective double C-H bond activation, leading to the formation of 5H-dibenzo[c,e]azepine-5,7(6H)-diones in satisfactory to excellent yields in one pot (Kondapalli, Yu, Yamamoto, & Bao, 2017). Another innovative process for the synthesis of 5H-dibenz[b,f]azepine involves reflux with triphosgene in toluene, followed by bromination and dehydrobromination, concluding with the removal of the chloroformyl group (Ying-qi, 2008).
Molecular Structure Analysis
The crystal structure and spectral studies of 5-methyl-5H-dibenzo[b,f]azepine and its derivatives reveal that the azepine ring adopts a boat conformation. Detailed analysis using single crystal X-ray diffraction method, alongside Hirshfeld surfaces computational method, provides insight into the molecular conformation and interaction patterns within these compounds (Shankar, Manjunath, Kumar, Pampa, Sadashiva, & Lokanath, 2014).
Chemical Reactions and Properties
The chemical reactions and properties of 5H-dibenz[b,f]azepines include a variety of skeletal reorganization processes accompanied by hydrogen transfers. Metastable ion studies, exact mass measurements, and deuterated analogues have been utilized to investigate the electron impact induced fragmentation patterns of these compounds, revealing complex mechanisms of action (Al-Showaier, Hallberg, Schram, & Martin, 1986).
Physical Properties Analysis
The physical properties of 5H-dibenz[b,f]azepine derivatives have been characterized through various methods, including FT-IR and NMR spectroscopy. These studies provide valuable information on the conformational dynamics and stability of these compounds in different environments, contributing to a deeper understanding of their behavior and potential applications (Osman, Mohammad, Yeap, & Adam, 2011).
Chemical Properties Analysis
The antioxidant properties of novel 5H-dibenz[b,f]azepine derivatives have been evaluated in various in vitro model systems, demonstrating their potential as therapeutic agents. These compounds exhibit significant scavenging effects on free radicals and inhibition of lipid peroxidation, highlighting their chemical reactivity and potential benefits in medical and pharmaceutical research (Vijay Kumar & Naik, 2010).
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Analgesic Activity
Research indicates that derivatives of 5H-dibenzazepine demonstrate significant anti-inflammatory and analgesic activities in rodent models. For instance, specific derivatives have shown to inhibit induced edema and the writhing reflex in mice, with activities comparable to standard drugs like indomethacin and phenylbutazone. These compounds also exhibit anti-arthritic and anti-gout activities in rodent models, suggesting their potential in treating inflammatory diseases (Hall et al., 1990).
Synthesis and Chemical Properties
The synthesis and chemical properties of 5H-dibenzazepine derivatives have been extensively studied. Techniques such as palladium-catalyzed double C-H bond activation have been developed for the synthesis of 5H-dibenzo[c,e]azepine-5,7(6H)-diones, showcasing the chemical versatility and accessibility of these compounds from simple precursors (Kondapalli et al., 2017). Additionally, studies on oxidative elimination reactions provide insights into the synthesis, properties, and reactions of 5H-Dibenzazepines, highlighting their thermodynamic stability and chemical reactivity (Kreher & Gerhardt, 1981).
Antioxidant Properties
Novel 5H-dibenzazepine derivatives have been synthesized and evaluated for their antioxidant properties in various in vitro models. These studies reveal that certain derivatives containing aminophenols and substituted aminophenols exhibit significant antioxidant activities, indicating their potential use in combating oxidative stress-related diseases (Vijay Kumar & Naik, 2010).
Anticancer Activities
Derivatives of 5H-dibenzo[b,e]azepine containing 1,3,4-oxadiazole units have been designed and synthesized, with some showing potent anti-proliferative effects against cancer cell lines, such as OVCAR-3. These findings suggest the potential application of these compounds in developing new anticancer therapies (He et al., 2018).
Hypolipidemic Activity
Research also explores the hypolipidemic activity of 6-substituted derivatives of 6,7-dihydro-5H-dibenz[c,e]azepine, demonstrating their effectiveness in reducing cholesterol and triglyceride levels in rodents. These studies suggest the potential of these compounds in treating lipid metabolism disorders (Hall, Murthy, & Wyrick, 1986).
Safety And Hazards
Eigenschaften
IUPAC Name |
(7Z)-7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16-19)15(17)18/h2-9,19H,1H3/b16-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRCJTODZXUHRW-PEZBUJJGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C3C(=NO)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C3/C(=N/O)/C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1141182.png)



![Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B1141188.png)
![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)



